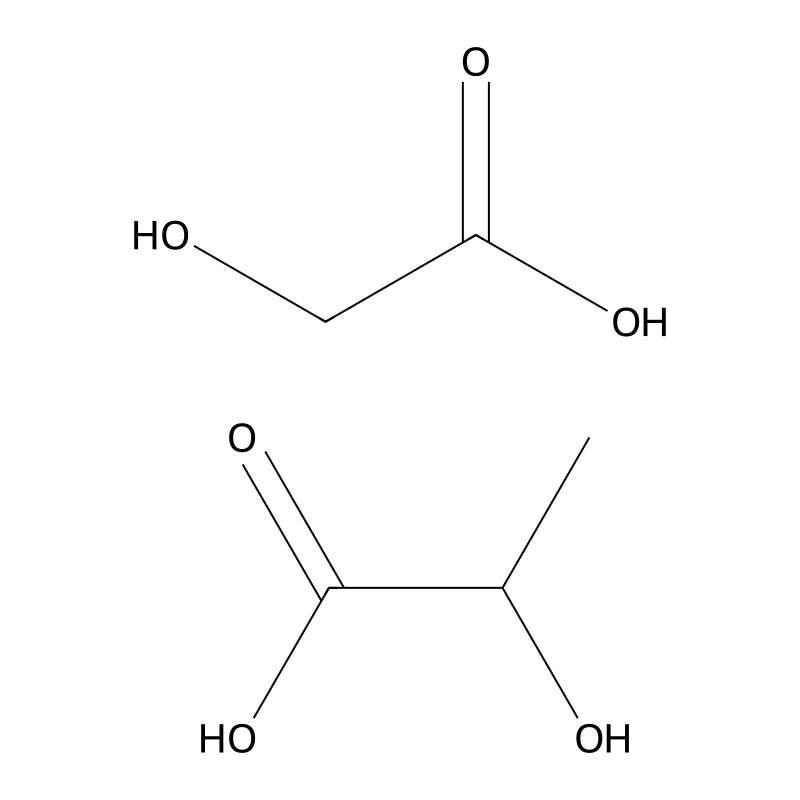

2-hydroxyacetic acid;2-hydroxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Biodegradability and Biocompatibility: PLGA naturally degrades into lactic acid and glycolic acid, which are safely metabolized by the body. This makes it a biocompatible material, meaning it can be used in the body with minimal risk of rejection or toxicity ).

- Drug Delivery: PLGA can be formulated into micro and nanoparticles, making it an effective carrier for drug delivery. These nanoparticles can encapsulate various therapeutic agents, protecting them from degradation and enabling controlled release at the target site Source: "PLGA-Based Micro/Nanoparticles: An Overview of Their Applications in Drug Delivery" published in Pharmaceutics journal: .

- Tissue Engineering: PLGA's biodegradability and ability to be molded into various shapes make it suitable for creating scaffolds that support cell growth and tissue regeneration Source: "Current advances in research and clinical applications of PLGA-based nanotechnology" published in Nanomedicine: Nanotechnology, Biology, and Medicine journal: ).

These properties have positioned PLGA as a valuable tool for researchers in various scientific disciplines:

- Drug Delivery Research: Scientists are investigating PLGA nanoparticles for delivering various therapeutic agents, including anticancer drugs, vaccines, and gene therapy vectors Source: "PLGA Based Drug Carrier and Pharmaceutical Applications: The Most Recent Advances" published in Pharmaceuticals journal: ).

- Tissue Engineering Research: Researchers are exploring PLGA scaffolds for tissue engineering applications such as bone regeneration, skin repair, and cartilage regeneration Source: "The Recent Applications of PLGA-Based Nanostructures for Ischemic Stroke" published in International Journal of Molecular Sciences journal: ).

- Imaging Research: PLGA nanoparticles are being explored as contrast agents for enhancing the sensitivity and specificity of medical imaging techniques like ultrasound and magnetic resonance imaging (MRI) Source: "Current advances in research and clinical applications of PLGA-based nanotechnology" published in Nanomedicine: Nanotechnology, Biology, and Medicine journal: ).

2-Hydroxyacetic acid, commonly known as glycolic acid, is the simplest alpha-hydroxy acid (AHA) with the molecular formula C₂H₄O₃. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. The compound features both a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which contribute to its unique chemical properties. Glycolic acid is widely recognized for its applications in cosmetic formulations, particularly in skin care products due to its ability to exfoliate and improve skin texture .

PLGA's primary mechanism of action in drug delivery systems involves its biodegradation. As PLGA degrades in the body, the encapsulated drug is gradually released, allowing for sustained and controlled delivery over a predetermined period []. The specific release profile can be tailored by varying the PLGA composition (LA/GA ratio) and the formulation method.

- Esterification: Reacts with alcohols to form esters.

- Oxidation: Can be oxidized to form glyoxylic acid or further to oxalic acid.

- Reduction: Can be reduced to form ethylene glycol.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of acetaldehyde.

These reactions are significant in both synthetic organic chemistry and industrial applications .

Glycolic acid exhibits several biological activities:

- Keratolytic Effect: It promotes the shedding of dead skin cells by breaking down the bonds between them, making it effective for treating acne and improving skin texture.

- Antioxidant Properties: It helps neutralize free radicals, contributing to skin protection.

- Anti-inflammatory Effects: Reduces redness and irritation associated with various skin conditions .

Due to these properties, glycolic acid is often used in dermatological treatments and cosmetic formulations.

Several methods are employed for synthesizing glycolic acid:

- Catalyzed Reaction of Formaldehyde with Synthesis Gas: This method is one of the most cost-effective for large-scale production.

- Chloroacetic Acid Reaction: Chloroacetic acid reacts with sodium hydroxide followed by re-acidification to yield glycolic acid.

- Electrolytic Reduction of Oxalic Acid: This method involves reducing oxalic acid under electrolytic conditions.

- Natural Extraction: Glycolic acid can also be extracted from natural sources like sugarcane, sugar beets, and unripe grapes .

Glycolic acid has a wide range of applications across various industries:

- Cosmetics and Skin Care: Used in peels, cleansers, and moisturizers for its exfoliating properties.

- Textile Industry: Functions as a dyeing agent and in leather tanning processes.

- Food Industry: Acts as a food preservative and acidity regulator.

- Pharmaceuticals: Utilized in drug formulations due to its biological activity .

Glycolic acid's unique properties can be compared to other alpha-hydroxy acids. Below is a comparison table highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Lactic Acid | C₃H₆O₃ | Derived from milk; used in food preservation; mild exfoliant. |

| Citric Acid | C₆H₈O₇ | Found in citrus fruits; used as a preservative; has antioxidant properties. |

| Malic Acid | C₄H₆O₅ | Present in apples; used as a food additive; contributes to tartness. |

| Tartaric Acid | C₄H₆O₆ | Found in grapes; used in baking; stabilizes egg whites. |

Glycolic acid stands out due to its superior skin penetration capabilities and effectiveness as an exfoliant compared to these other compounds. Its smaller molecular size allows it to penetrate deeper into the skin layers, enhancing its efficacy in cosmetic applications .

Glycolic Acid: Nitrous Acid Oxidation, Hydroxyacetonitrile Hydrolysis, Chloroacetic Acid Neutralization

Glycolic acid (2-hydroxyacetic acid) represents one of the simplest alpha-hydroxy acids and can be synthesized through several chemical pathways, each with distinct advantages and limitations [1]. The nitrous acid oxidation of glycine constitutes an early method for glycolic acid synthesis, wherein glycine undergoes deamination when treated with nitrous acid (HNO₂) to yield glycolic acid [2]. This reaction proceeds through the formation of a diazonium intermediate that subsequently undergoes hydrolysis to produce glycolic acid with yields typically ranging from 70-80% [5].

Hydroxyacetonitrile hydrolysis offers another viable synthetic route for glycolic acid production [2]. This process begins with the formation of glycolonitrile (hydroxyacetonitrile) through the reaction of formaldehyde with hydrogen cyanide under near-neutral pH conditions with catalytic amounts of base [6]. The resulting glycolonitrile subsequently undergoes acid hydrolysis to produce glycolic acid with yields between 85-95% [3]. Despite its high efficiency, this method faces challenges due to the toxicity of hydrogen cyanide used in the initial cyanohydrin formation step [6].

The neutralization of chloroacetic acid represents the most industrially significant method for glycolic acid synthesis [2]. This process involves the alkaline hydrolysis of chloroacetic acid using sodium hydroxide or metal carbonates to produce glycolic acid and sodium chloride [7]. The reaction can be represented as:

ClCH₂COOH + 2 NaOH → HOCH₂COONa + NaCl + H₂O [7]

To maintain high purity in the final product, the hydrolysis temperature must be carefully controlled, as higher temperatures can lead to side reactions [7]. When using sodium hydroxide as the base, the exothermic nature of the acid-base neutralization makes temperature control challenging; therefore, metal carbonates or bicarbonates are often preferred for producing high-purity glycolate salts [7]. This method achieves yields of 90-95% and remains the predominant industrial approach due to its scalability and relatively straightforward process parameters [3].

An alternative method involves the carbonylation of formaldehyde under high pressure conditions [2]. This reaction requires carbon monoxide at pressures between 30-90 MPa, temperatures of 130-200°C, and an acid catalyst [2]. While this approach can achieve yields approaching 90%, the high-pressure requirements present significant engineering challenges for large-scale implementation [3].

| Synthesis Method | Reaction Conditions | Yield (%) | Advantages/Disadvantages |

|---|---|---|---|

| Nitrous Acid Oxidation of Glycine | Glycine reacts with nitrous acid (HNO₂) | 70-80 | Simple process but lower yield |

| Hydroxyacetonitrile Hydrolysis | Acid hydrolysis of hydroxyacetonitrile (HOCH₂CN) | 85-95 | High yield but uses toxic hydrogen cyanide |

| Chloroacetic Acid Neutralization | Alkaline hydrolysis with NaOH or metal carbonates | 90-95 | Industrial method, high yield, but corrosive |

| Formaldehyde Carbonylation | CO (30-90 MPa), 130-200°C, acid catalyst | ~90 | High yield but requires high pressure |

Lactic Acid: Chemical Hydrolysis of Lactonitrile, Alkaline Hydrolysis of α-Chloropropionic Acid

Lactic acid (2-hydroxypropanoic acid) can be chemically synthesized through several pathways, with the hydrolysis of lactonitrile and alkaline hydrolysis of α-chloropropionic acid being the most significant [4]. The chemical hydrolysis of lactonitrile represents a major industrial process for lactic acid production [10]. This method begins with the addition of hydrogen cyanide to acetaldehyde in the presence of a base to form lactonitrile (CH₃CH(OH)CN) [10]. This reaction occurs in the liquid phase under high atmospheric pressure conditions [10]. The crude lactonitrile is subsequently purified through distillation and then hydrolyzed to lactic acid using either concentrated hydrochloric acid or sulfuric acid [10].

The lactonitrile hydrolysis process can be represented by the following reactions:

- CH₃CHO + HCN → CH₃CH(OH)CN (Formation of lactonitrile)

- CH₃CH(OH)CN + 2H₂O + H⁺ → CH₃CH(OH)COOH + NH₄⁺ (Hydrolysis to lactic acid) [10] [12]

This method typically achieves yields of 80-85% but produces a racemic mixture of D- and L-lactic acid isomers, which may require further separation for applications demanding stereochemical purity [10]. Additionally, the process utilizes highly toxic hydrogen cyanide, necessitating stringent safety measures [12].

The alkaline hydrolysis of α-chloropropionic acid offers an alternative chemical synthesis route for lactic acid [4]. This process involves treating α-chloropropionic acid (CH₃CHClCOOH) with alcoholic potassium hydroxide followed by acidification [11]. The reaction proceeds through nucleophilic substitution, where the hydroxide ion displaces the chlorine atom to form lactic acid [11]. Under certain conditions with alcoholic potassium hydroxide, dehydrohalogenation can occur instead, leading to acrylic acid (CH₂=CHCOOH) as a side product [11].

The reaction can be represented as:

CH₃CHClCOOH + KOH → CH₃CH(OH)COOH + KCl [11]

This method typically yields 75-85% lactic acid and offers the advantage of producing a specific isomer depending on the stereochemistry of the starting α-chloropropionic acid [4]. However, the process involves corrosive reagents and generates chloride waste streams that require proper management [10].

| Synthesis Method | Reaction Conditions | Yield (%) | Advantages/Disadvantages |

|---|---|---|---|

| Chemical Hydrolysis of Lactonitrile | Lactonitrile hydrolysis with H₂SO₄ or HCl | 80-85 | Produces racemic mixture, uses toxic HCN |

| Alkaline Hydrolysis of α-Chloropropionic Acid | α-Chloropropionic acid with alcoholic KOH | 75-85 | Produces specific isomer but corrosive process |

Bioproduction Strategies

Microbial Fermentation Techniques for Lactic Acid

Microbial fermentation represents the predominant method for commercial lactic acid production, offering advantages in stereoselectivity and renewable resource utilization compared to chemical synthesis methods [4]. Lactic acid bacteria (LAB) are the primary microorganisms employed for lactic acid production, with various species demonstrating different fermentation capabilities and product characteristics [4].

Lactic acid bacteria produce lactic acid through glycolysis under anaerobic conditions, converting hexoses and pentoses through specific metabolic pathways [4]. These bacteria can be classified as homofermentative or heterofermentative based on their metabolic pathways and end products [4]. Homofermentative bacteria produce primarily lactic acid as the sole end product, while heterofermentative bacteria generate additional products such as ethanol, acetic acid, and carbon dioxide alongside lactic acid [4].

Among lactic acid bacteria, Lactobacillus species demonstrate particular commercial importance due to their high acid tolerance, yield, and productivity [4]. These bacteria operate optimally at pH 5.5-6.5 and temperatures of 40-45°C under anaerobic conditions, achieving yields of 90-180 g/L [4]. However, they require complex nutrient media containing amino acids, peptides, nucleotides, and vitamins, which increases production costs [4].

Bacillus species offer an alternative for lactic acid production with fewer nutritional demands and higher fermentation temperatures (45-55°C), potentially reducing production costs [4]. These bacteria can achieve yields of 80-160 g/L and demonstrate greater tolerance to environmental stressors [4].

Fungal producers, particularly Rhizopus species, can generate lactic acid from various renewable carbon resources with the advantage of amylolytic properties [4]. These fungi operate under aerobic conditions at pH 4.5-6.0 and temperatures of 30-35°C, producing primarily L-lactic acid [4]. While they can utilize complex substrates, their productivity is generally lower than bacterial systems, with yields typically ranging from 40-120 g/L [4].

Genetically modified organisms have expanded the possibilities for lactic acid production [4]. Engineered strains of Saccharomyces cerevisiae demonstrate high tolerance to acidic conditions (pH 4.0-5.0) and can achieve yields of 60-150 g/L [25]. Similarly, modified Corynebacterium glutamicum strains show high productivity under aerobic conditions at pH 7.0-7.5, reaching yields of 80-120 g/L [4].

| Microorganism | Fermentation Type | Optimal Conditions | Yield (g/L) | Advantages/Limitations |

|---|---|---|---|---|

| Lactobacillus species | Homofermentative | pH 5.5-6.5, 40-45°C, anaerobic | 90-180 | High yield, stereospecific, but complex nutrient requirements |

| Bacillus species | Homofermentative | pH 6.0-7.0, 45-55°C, anaerobic | 80-160 | High temperature tolerance, less nutrient demanding |

| Rhizopus species | Fungal fermentation | pH 4.5-6.0, 30-35°C, aerobic | 40-120 | Can use complex substrates, produces L-lactic acid, but low productivity |

| Saccharomyces cerevisiae (engineered) | Yeast fermentation | pH 4.0-5.0, 30°C, anaerobic | 60-150 | Acid tolerant, but requires genetic modification |

| Corynebacterium glutamicum (engineered) | Bacterial fermentation | pH 7.0-7.5, 30-33°C, aerobic | 80-120 | High productivity, but requires genetic modification |

Extractive Fermentation Systems to Overcome End-Product Inhibition

Lactic acid fermentation frequently encounters end-product inhibition, which significantly decreases cell growth rates and overall productivity [13]. This inhibition occurs due to the solubility of undissociated lactic acid within the cytoplasmic membrane and the insolubility of dissociated lactate, causing acidification of the cytoplasm and failure of proton motive forces [13]. This phenomenon disrupts the transmembrane pH gradient and reduces the energy available for cell growth [13].

Extractive fermentation techniques offer effective solutions to overcome these limitations by continuously removing lactic acid from the fermentation broth, thereby maintaining favorable conditions for microbial growth and metabolism [13]. Several extraction systems have been developed, each with distinct operating principles, efficiencies, and challenges [14].

Liquid-liquid extraction represents a straightforward approach using organic solvents such as butanol to extract lactic acid from the fermentation medium [14]. This method typically operates at pH 3-5 and achieves recovery efficiencies of 65-75% [14]. While relatively simple to implement, the approach faces challenges related to solvent toxicity to microorganisms, potentially limiting its application in integrated fermentation systems [14].

Reactive extraction with tertiary amines offers enhanced selectivity and efficiency [14]. Systems utilizing trioctylamine in oleyl alcohol operate at pH 2-4 and can achieve recovery efficiencies of 85-95% [14]. This approach significantly reduces end-product inhibition by 80-90%, but faces challenges in the complex recovery of lactic acid from the loaded extractant phase [14].

Electrodialysis with bipolar membranes represents a solvent-free approach operating at current densities of 400-600 A/m² and pH 5-7 [14]. This technique achieves recovery efficiencies of 90-98% and reduces end-product inhibition by 85-95% [14]. However, the process requires significant energy input and may encounter membrane fouling during extended operation [14].

Ion exchange systems utilizing weak base resins such as Amberlite IRA-67 operate at pH 5-6 and achieve recovery efficiencies of 80-90% [14]. These systems reduce end-product inhibition by 75-85% but face limitations related to resin regeneration and capacity constraints [14].

Aqueous two-phase extraction using polyethylene glycol/salt systems operates at pH 5-7 with recovery efficiencies of 70-85% [14]. While avoiding organic solvents, this approach faces challenges related to phase separation and salt requirements [14].

| Extraction System | Operating Parameters | Recovery Efficiency (%) | End-Product Inhibition Reduction (%) | Challenges |

|---|---|---|---|---|

| Liquid-liquid extraction | Organic solvent (e.g., butanol), pH 3-5 | 65-75 | 60-70 | Solvent toxicity to microorganisms |

| Reactive extraction with tertiary amines | Trioctylamine in oleyl alcohol, pH 2-4 | 85-95 | 80-90 | Complex recovery of lactic acid from loaded extractant |

| Electrodialysis with bipolar membranes | Current density 400-600 A/m², pH 5-7 | 90-98 | 85-95 | High energy consumption, membrane fouling |

| Ion exchange with weak base resins | Amberlite IRA-67, pH 5-6 | 80-90 | 75-85 | Resin regeneration, limited capacity |

| Aqueous two-phase extraction | PEG/salt systems, pH 5-7 | 70-85 | 65-80 | Phase separation issues, salt requirements |

Advanced Synthesis Technologies

Anhydrous Lactic Acid Production via Solvent-Mediated Crystallization

The production of anhydrous lactic acid presents significant challenges due to lactic acid's strong tendency to self-esterify and form oligomers in concentrated solutions [19]. Conventional methods for obtaining anhydrous lactic acid often involve direct distillation under reduced pressure, which requires high temperatures (150-180°C) and pressures of 10-20 mbar [19]. This process typically involves oligomerization followed by controlled hydrolysis, achieving purities of 85-95% but requiring substantial energy input [19].

Solvent-mediated crystallization has emerged as a promising alternative for producing high-purity anhydrous lactic acid [22]. This approach utilizes organic solvents such as ethyl acetate to induce crystallization of lactic acid at low temperatures (-5 to 10°C) [22]. The crystallization process is highly dependent on both solvent composition and temperature, with the transformation rate varying accordingly [23].

The mechanism of solvent-mediated crystallization can be interpreted through a two-step polymorphic form transformation mechanism [23]. The process begins with the dissolution of the metastable form in the solvent, followed by nucleation and growth of the stable crystalline form [23]. Research has demonstrated that the crystallization of the stable form typically acts as the rate-controlling step in this transformation [23].

The role of organic solvents in governing the crystallization and morphology of lactic acid has been systematically investigated [22]. Different solvents influence the crystallization behavior through specific solvent-solute interactions, with hydrogen bonding playing a particularly important role [17]. These interactions can adjust the crystallization process even before true crystal nuclei emerge, allowing for precise control over the final product characteristics [17].

Solvent-mediated crystallization can achieve anhydrous lactic acid with purities of 98-99.5%, significantly higher than conventional distillation methods [19]. The process requires moderate energy input compared to distillation techniques and produces a high-purity product suitable for pharmaceutical and polymer synthesis applications [19].

| Method | Process Conditions | Purity (%) | Energy Requirements | Industrial Applicability |

|---|---|---|---|---|

| Direct distillation | 150-180°C, 10-20 mbar, oligomerization followed by hydrolysis | 85-95 | Very high | Established technology, high energy cost |

| Solvent-mediated crystallization | Organic solvents (e.g., ethyl acetate), -5 to 10°C | 98-99.5 | Moderate | Emerging technology, high purity product |

| Azeotropic dehydration | Toluene or benzene as entrainer, 80-110°C | 90-98 | High | Limited use due to environmental concerns |

| Reactive distillation | Esterification-hydrolysis, 80-120°C, acid catalyst | 95-99 | Moderate to high | Growing application, moderate complexity |

| Supercritical CO₂ extraction | 40-60°C, 100-200 bar | 97-99 | High | Emerging green technology, high investment cost |

High-Purity Glycolic Acid Isolation Methods

The isolation of high-purity glycolic acid represents a critical challenge in its production process, particularly for applications in medical and polymer synthesis fields [18]. Several advanced methods have been developed to achieve the high purity levels required for these applications, with each offering distinct advantages and limitations [24].

Crystallization represents a traditional approach for glycolic acid purification, involving cooling crystallization from concentrated solutions [24]. This method achieves purities of 95-98% with APHA color numbers of 200-300, indicating moderate thermal stability [18]. While offering the advantages of simplicity and low energy consumption, crystallization alone may not achieve the highest purity levels required for certain applications [24].

Centrifugal extraction has emerged as a significant technology for efficient purification of glycolic acid aqueous solutions [24]. This process utilizes liquid-liquid extraction principles in a centrifugal extractor that combines mixing and liquid separation functions [24]. The technique processes large liquid volumes per unit time with minimal extractant requirements, achieving purities of 98-99.5% with APHA color numbers of 150-200 [24].

Ion exchange purification employs cation and anion exchange resins to remove ionic impurities from glycolic acid solutions [24]. This method achieves purities of 97-99% with APHA color numbers of 150-250 and proves particularly effective for removing metal ion contaminants [24]. However, the process requires periodic resin regeneration and may face capacity limitations during continuous operation [24].

Vacuum distillation techniques, particularly thin-film distillation under reduced pressure, can be employed for glycolic acid purification [18]. These distillation technologies involve spreading the free glycolic acid solution in a thin film on a hot wall of the distillation chamber under reduced pressure [18]. While achieving purities of 90-95% with APHA color numbers of 250-350, this method requires significant energy input and may cause some thermal degradation [24].

Solvent extraction with chemical extractants represents one of the most effective approaches for high-purity glycolic acid isolation [24]. Using trioctylamine as a chemical extractant in solvents such as dichloromethane or n-decanol can achieve distribution coefficients as high as 12, enabling single-extraction yields of up to 92% [24]. This method produces glycolic acid with purities of 99-99.9% and APHA color numbers below 150, indicating excellent thermal stability [18] [24].

| Isolation Method | Process Description | Purity Achieved (%) | APHA Color Number | Key Advantages |

|---|---|---|---|---|

| Crystallization | Cooling crystallization from concentrated solutions | 95-98 | 200-300 | Simple process, low energy consumption |

| Centrifugal extraction | Liquid-liquid extraction using centrifugal extractor | 98-99.5 | 150-200 | High throughput, efficient separation |

| Ion exchange purification | Cation/anion exchange to remove impurities | 97-99 | 150-250 | Effective removal of ionic impurities |

| Vacuum distillation | Thin-film distillation under reduced pressure | 90-95 | 250-350 | Thermal separation without additives |

| Solvent extraction with chemical extractants | Extraction with trioctylamine in dichloromethane or n-decanol | 99-99.9 | <150 | Very high purity, high distribution coefficient (~12) |

Dates

Astete, C. E. & Sabliov, C. M. (2006). "Synthesis and characterization of PLGA nanoparticles". Journal of Biomaterials Science, Polymer Edition. 17 (3): 247–289. doi:10.1163/156856206775997322. PMID 16689015.

Samadi, N.; Abbadessa, A.; Di Stefano, A.; van Nostrum, C. F.; Vermonden, T.; Rahimian, S.; Teunissen, E. A.; van Steenbergen, M. J.; Amidi, M. & Hennink, W. E. (2013). "The effect of lauryl capping group on protein release and degradation of poly(D,L-lactic-co-glycolic acid) particles". Journal of Controlled Release. 172 (2): 436–443. doi:10.1016/j.jconrel.2013.05.034. PMID 23751568.

Pavot, V; Berthet, M; Rességuier, J; Legaz, S; Handké, N; Gilbert, SC; Paul, S; Verrier, B (December 2014). "Poly(lactic acid) and poly(lactic-co-glycolic acid) particles as versatile carrier platforms for vaccine delivery". Nanomedicine (Lond.). 9 (17): 2703–18. doi:10.2217/nnm.14.156. PMID 25529572.

Crotts, G (2 July 1998). "Protein delivery from poly(lactic-co-glycolic acid) biodegradable microspheres: Release kinetics and stability issues". Journal of Microencapsulation. 15 (6): 699–713. doi:10.3109/02652049809008253. PMID 9818948.

Zolnik, Banu; Burgess, Diane (2007). "Effect of acidic pH on PLGA microsphere degradation and release". JCR. 122 (3): 338–44. doi:10.1016/j.jconrel.2007.05.034. PMID 17644208.

Karen, Fu; Pack, Daniel; Alexander, Klibanov; Langer, Robert (2000). "Visual Evidence of Acidic Environment Within Degrading Poly(lactic-co-glycolic acid) (PLGA) Microspheres". Pharm Res. 17 (1): 100–106. doi:10.1023/A:1007582911958. PMID 10714616.

"Dissolvable Plastic Nanofibers could Treat Brain Infections". Scientific Computing. Advantage Business Media. August 28, 2013. Retrieved September 3, 2013.

"PLGA 50 50". Scientific Computing. Advantage Business Media. August 28, 2013. Retrieved September 3, 2013.